AV-101, also known as 4-Chlorokynurenine; 4-Cl-KYN; AV-101; L-4-Cl-KYN; 4ClKYN; L-4ClKYN, is a NMDA glycine B receptor antagonist potentially for treatment of major depressive disorder. AV-101 is an orally active small molecule prodrug candidate that in vivo produces a glycine binding site NMDA receptor antagonist. AV-101 is in clinical development by VistaGen Therapeutics. Inc. as a potential new generation, fast-acting antidepressant, and for other central nervous system (CNS) indications.
Related Compounds
7-Chlorokynurenic Acid (7-Cl-KYNA)
Compound Description: 7-Cl-KYNA is a potent and selective antagonist of the glycine co-agonist (GlyB) site of the NMDA receptor [, , , , ]. It exhibits neuroprotective and anticonvulsive properties but has poor blood-brain barrier permeability, limiting its direct clinical utility [, , , ].
Relevance: 7-Cl-KYNA is the active metabolite of 4-Cl-KYN. Following administration of 4-Cl-KYN, it is rapidly converted to 7-Cl-KYNA in the brain, where it exerts its pharmacological effects [, , , , ]. The structural difference lies in the presence of a carboxylic acid group in 7-Cl-KYNA, replacing the carboxamide in 4-Cl-KYN, a modification enacted by enzymatic transamination in vivo [, ].
N-Acetyl-4-chlorokynurenine (N-acetyl-4-Cl-KYN)
Compound Description: N-acetyl-4-Cl-KYN is an acetylated metabolite of 4-Cl-KYN [, ]. It has been shown to inhibit renal and hepatic transporters, potentially influencing the excretion of various compounds, including itself and 4-Cl-KYN [, ].
Relevance: N-acetyl-4-Cl-KYN is a metabolite of the target compound, 4-Cl-KYN. Although it does not appear to impact 4-Cl-KYN uptake across the blood-brain barrier via the LAT1 transporter, it may affect the elimination of 4-Cl-KYN and other drugs from the body [, ]. Structurally, N-acetyl-4-Cl-KYN is differentiated from 4-Cl-KYN by the addition of an acetyl group to the amino group at the 2-position of the aromatic ring.
Kynurenic Acid (KYNA)
Compound Description: KYNA is an endogenous tryptophan metabolite that acts as an antagonist at the glycine co-agonist (GlyB) site of the NMDA receptor, albeit with lower potency than 7-Cl-KYNA [, ]. It also exhibits anticonvulsive and neuroprotective properties [].
Relevance: KYNA is structurally similar to 7-Cl-KYNA, lacking only the chlorine atom at the 7-position of the aromatic ring. Like 7-Cl-KYNA, KYNA can be formed in the brain from a transportable precursor, kynurenine, highlighting a shared strategy for overcoming blood-brain barrier limitations []. The presence of KYNA and its precursor in the kynurenine pathway also establishes a metabolic link to 4-Cl-KYN and its metabolites.
L-Kynurenine
Compound Description: L-Kynurenine is an endogenous metabolite of L-tryptophan and a key intermediate in the kynurenine pathway [, ]. It serves as a precursor to several neuroactive metabolites, including KYNA, quinolinic acid, and 3-hydroxykynurenine [].
4-Chloro-3-hydroxyanthranilic Acid
Compound Description: This compound is a metabolite of 4-Cl-KYN []. It is a known inhibitor of quinolinic acid synthesis, further contributing to the potential neuroprotective effects of 4-Cl-KYN [].
5,7-Dichlorokynurenic Acid (5,7-Cl2-KYNA)
Compound Description: 5,7-Cl2-KYNA is a potent glycine/NMDA receptor antagonist []. Similar to 7-Cl-KYNA, it has limited ability to cross the blood-brain barrier.
L-4,6-Dichlorokynurenine (4,6-Cl2-KYN)
Compound Description: 4,6-Cl2-KYN is a chlorinated amino acid analog and a potential prodrug for 5,7-dichlorokynurenic acid (5,7-Cl2-KYNA) []. It exhibits affinity for the large neutral amino acid transporter at the blood–brain barrier, though less than 4-Cl-KYN.
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors. It has also been investigated for its potential in treating pulmonary arterial hypertension (PAH) [, , ].
Relevance: While structurally unrelated to 4-Cl-KYN, imatinib is relevant due to the development of AV-101 as an inhaled formulation of imatinib for targeted delivery to the lungs in PAH treatment [, , ]. This shared development path highlights the exploration of different drug delivery methods for existing therapeutics, although the target diseases and mechanisms of action differ between 4-Cl-KYN and imatinib.
Ketamine
Compound Description: Ketamine is a dissociative anesthetic that acts as a noncompetitive NMDA receptor antagonist. It has shown rapid-acting antidepressant effects in treatment-resistant depression [, , , , ].
Relevance: While structurally dissimilar to 4-Cl-KYN, ketamine is relevant due to its shared target, the NMDA receptor, and its use as a comparator in studies investigating 4-Cl-KYN's antidepressant potential [, , , , ]. Although both compounds target the NMDA receptor, they differ in their binding sites and subsequent downstream effects. Ketamine's non-selective antagonism is associated with psychotomimetic side effects, while 4-Cl-KYN's more targeted approach aims to minimize such effects [, , ].
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. It exerts its effects primarily by increasing serotonin levels in the brain [, ].
Relevance: Fluoxetine is relevant as a comparator to 4-Cl-KYN in preclinical studies assessing antidepressant effects [, ]. This comparison underscores the investigation of novel antidepressant mechanisms beyond the traditional monoaminergic pathways targeted by SSRIs like fluoxetine.
Additional Compounds:
Amantadine: An antiviral drug with NMDA receptor antagonist activity, used as a comparator to 4-Cl-KYN in preclinical models of L-Dopa-induced dyskinesia [].
Dextromethorphan-bupropion: A combination therapy approved for treating major depressive disorder and smoking cessation, included in a review of novel antidepressant drugs [].
Pimavanserin: An atypical antipsychotic with serotonin 2A receptor inverse agonist activity, used in treating Parkinson's disease psychosis and mentioned in a review of novel antidepressants [].
Zuranolone: A neuroactive steroid and GABA-A receptor positive allosteric modulator under investigation for its rapid-acting antidepressant effects [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Balixafortide, also known as POL6326, is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities. CXCR4 inhibitor POL6326 binds to the chemokine receptor CXCR4, thereby preventing the binding of stromal derived factor-1 (SDF-1 or CXCL12) to the CXCR4 receptor and subsequent receptor activation. This may induce the mobilization of hematopoietic stem and progenitor cells from the bone marrow into blood. CXCR4, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types.
Balofloxacin is a fluoroquinolone antibiotic. It is active against clinical isolates of a variety of Gram-positive and Gram-negative bacteria in vitro, including K. pneumoniae, H. influenzae, N. gonorrhoeae, P. mirabilis, S. pyogenes, and methicillin-resistant S. aureus (MRSA; MIC50s = 0.025-0.78 μg/ml). Balofloxacin inhibits DNA gyrase from E. coli, P. aeruginosa, and S. aureus (IC50s = 0.47, 11, and 2.5 μg/ml, respectively, in a DNA supercoiling assay). It reduces mortality in mouse models of systemic S. aureus, MRSA, S. pneumoniae, K. pneumoniae, and P. aeruginosa infection (ED50s = 5, 20, 10, 160, and 50.4 mg/kg, respectively). Balofloxacin is a fluoroquinolone antibiotic. Balofloxacin has shown potent bactericidal activity & inhibited the supercoiling activity of DNA gyrase of S. aureus, E. coli, & P aeruginosa. It is sold under the brand name Q-Roxin in Korea.
Balsalazide is a prodrug form of 5-aminosalicylic acid (5-ASA;). It is cleaved by bacterial azoreductases in the intestinal lumen to release 5-ASA. Balsalazide (600 mg/kg per day) decreases IL-2 levels and increases IL-6 levels in the serum and colonic mucosa membrane, as well as decreases micro- and macroscopic colonic damage, in a rat model of colitis induced by 2,4-dinitrochlorobenzene (DNCB). Formulations containing balsalazide have been used in the treatment of ulcerative colitis. Balsalazide Disodium is the disodium salt form of balsalazide, an aminosalicylate and oral prodrug that is enzymatically cleaved in the colon to produce the anti-inflammatory agent mesalazine. Mesalazine acts locally on the mucosa of the colon where it diminishes inflammation by blocking the production of arachidonic acid metabolites, including leukotrienes, prostaglandins and hydroxyeicosatetraenoic acids, and other inflammatory agents. Balsalazide disodium is used to treat chronic inflammatory bowel disease. Balsalazide is a monohydroxybenzoic acid consisting of 5-aminosalicylic acid (mesalazine) linked to 4-aminobenzoyl-beta-alanine via an azo bond. It has a role as a prodrug, a non-steroidal anti-inflammatory drug, an anti-ulcer drug and a gastrointestinal drug. It is a conjugate acid of a balsalazide(2-). Balsalazide is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease. It is sold under the name "Colazal" in the US and "Colazide" in the UK. The chemical name is (E)-5-[[-4-(2-carboxyethyl) aminocarbonyl] phenyl]azo] -2-hydroxybenzoic acid. It is usually administered as the disodium salt. Balsalazide works by deliverying mesalazine to the large intestine to act directly on ulcerative colitis. Mesalazine is also known as 5-aminosalicylic acid, or 5-ASA.
Typical mitochondrial uncouplers are lipophilic weak acids that increase proton transport into the mitochondrial matrix through an ATP synthase-independent pathway, thereby uncoupling nutrient oxidation from ATP production. These chemicals are used to determine rate of cellular respiration and have antioxidant effects that protect from ischemia-reperfusion injury. Most proton transporter uncouplers, however, exhibit off-target activity that can lead to undesired effects, including plasma membrane depolarization, mitochondrial inhibition, and cytotoxicity. BAM15 is a mitochondrial protonophore uncoupler that does not depolarize the plasma membrane and protects mice from acute renal ischemic-reperfusion injury. In comparison to FCCP, 1-10 µM BAM15 was shown to increase oxygen flux with equal potency as the classic uncoupler, while displaying a higher maximum rate of mitochondrial respiration and less cytotoxicity. BAM15 is a potent and selective mitochondrial uncoupler or protonophore. Chemical mitochondrial uncouplers are lipophilic weak acids that transport protons into the mitochondrial matrix via a pathway that is independent of ATP synthase, thereby uncoupling nutrient oxidation from ATP production. These uncouplers have potential for the treatment of diseases such as obesity, Parkinson’s disease, and aging.
Baloxavir marboxil is a prodrug form of the antiviral and influenza virus cap-dependent endonuclease (CEN) inhibitor baloxavir acid. It inhibits influenza CEN and CEN/RNA-dependent RNA polymerase (CEN/RdRp) activity in cell-free assays (IC50s = 530 and 340 nM, respectively). Baloxavir marboxil prevents mortality in a mouse model of influenza A and B viral infection when administered at a dose of 5 or 50 mg/kg twice in a single day. It also reduces lung viral titers, body weight loss, and mortality in a mouse model of influenza A and B viral infection when administered 72 hours post-infection at 50 mg/kg. Formulations containing baloxavir marboxil have been used in the early treatment of uncomplicated influenza. Baloxavir marboxil, also known as S 033188, is an antiviral agent.
Balsalazide Disodium is the disodium salt form of balsalazide, an aminosalicylate and oral prodrug that is enzymatically cleaved in the colon to produce the anti-inflammatory agent mesalazine. Mesalazine acts locally on the mucosa of the colon where it diminishes inflammation by blocking the production of arachidonic acid metabolites and other inflammatory agents. Balsalazide disodium is used to treat chronic inflammatory bowel disease.